molecular formula C9H8BrClO2 B1532643 2-Bromo-5-chlorobenzoic acid ethyl ester CAS No. 690260-91-4

2-Bromo-5-chlorobenzoic acid ethyl ester

Cat. No. B1532643
M. Wt: 263.51 g/mol
InChI Key: CHGJTXMEAXOJOZ-UHFFFAOYSA-N
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Description

“2-Bromo-5-chlorobenzoic acid ethyl ester” is a chemical compound with the CAS Number: 690260-91-4 . It has a molecular weight of 263.52 and its IUPAC name is ethyl 2-bromo-5-chlorobenzoate . The InChI code for this compound is 1S/C9H8BrClO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3 .


Synthesis Analysis

A preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid involves adding 2-chlorobenzoic acid, concentrated sulfuric acid, and potassium sulfide into a flask, stirring until the solution is clear, then adding N-bromosuccinimide, and pouring into an ice-water bath for crystallization .


Molecular Structure Analysis

The molecular structure of “2-Bromo-5-chlorobenzoic acid ethyl ester” can be represented by the formula C9H8BrClO2 . The InChI key for this compound is CHGJTXMEAXOJOZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 263.52 . It is a solid at room temperature . The melting point is 153-157 °C .

Scientific Research Applications

Synthesis of Antidiabetic Drugs

"2-Bromo-5-chlorobenzoic acid ethyl ester" serves as a pivotal intermediate in the synthesis of Dapagliflozin, an antidiabetic drug. The process involves several steps, including chlorination, Friedel-Crafts acylation, reduction, condensation, etherification, and esterification, showcasing the compound's role in complex organic synthesis processes (Jie Yafei, 2011).

Cyclization-Activated Prodrugs

It has been utilized in the design of cyclization-activated prodrugs. Specifically, esters of 5-bromo-2'-deoxyuridine were prepared to study the release of the parent alcohol under controlled conditions, indicating its potential in drug delivery systems (W. S. Saari et al., 1990).

New Methods for Carboxylic Esters Preparation

The compound has been implicated in innovative methods for preparing various carboxylic esters, including functionalized variants, under mild conditions. This highlights its importance in facilitating efficient and versatile esterification reactions (K. Saigo et al., 1977).

Synthesis of Biologically Active Intermediates

Its derivatives have been synthesized as crucial intermediates in the production of biologically active compounds, such as thiazole carboxylic acids. This application underscores the compound's role in medicinal chemistry and drug development (Tu Yuanbiao et al., 2016).

Chemical Reactivity and Mechanism Studies

"2-Bromo-5-chlorobenzoic acid ethyl ester" and its derivatives are also studied for their reactivity and mechanisms in chemical reactions. For instance, its role in the synthesis of pyrazoles from brominated trihalomethylenones demonstrates its utility in understanding and exploiting chemical reactivity for synthesizing heterocyclic compounds (M. Martins et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include P261, P305, P351, and P338 , suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

properties

IUPAC Name

ethyl 2-bromo-5-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGJTXMEAXOJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-chlorobenzoic acid ethyl ester

Synthesis routes and methods

Procedure details

A solution of 2-bromo-5-chlorobenzoic acid in ethanol (10 ml) and sulphuric acid (0.5 ml) was refluxed for 20 hours then cooled and evaporated. The residue was dissolved in diethyl ether/water and the organic layer dried (magnesium sulphate) and evaporated to give 516 mg of light brown oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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